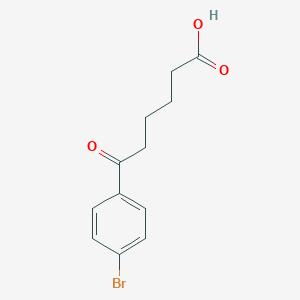

6-(4-Bromophenyl)-6-oxohexanoic acid

Description

BenchChem offers high-quality 6-(4-Bromophenyl)-6-oxohexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-Bromophenyl)-6-oxohexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(4-bromophenyl)-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO3/c13-10-7-5-9(6-8-10)11(14)3-1-2-4-12(15)16/h5-8H,1-4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMWAHPVDZHLGIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCCC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80536352 | |

| Record name | 6-(4-Bromophenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80536352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102862-52-2 | |

| Record name | 6-(4-Bromophenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80536352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Chemical Structure & Synthesis of 6-(4-Bromophenyl)-6-oxohexanoic Acid

Abstract

This technical guide provides a comprehensive analysis of 6-(4-Bromophenyl)-6-oxohexanoic acid (CAS: 102862-52-2), a critical intermediate in the synthesis of histone deacetylase (HDAC) inhibitors and proteolysis-targeting chimeras (PROTACs). We examine its physiochemical properties, detail a self-validating Friedel-Crafts acylation protocol, and analyze its spectroscopic signature. This document is designed to support researchers in optimizing linker chemistry for structure-activity relationship (SAR) campaigns.

Part 1: Structural Identity & Physiochemical Properties

The molecule consists of a lipophilic 4-bromophenyl "cap" connected to a hydrophilic carboxylic acid "tail" via a 6-carbon keto-linker. This amphiphilic nature is pivotal for its role as a spacer in medicinal chemistry, particularly in accessing the catalytic zinc ion in metalloenzyme active sites.

Table 1: Chemical Specifications

| Property | Data |

| IUPAC Name | 6-(4-Bromophenyl)-6-oxohexanoic acid |

| Common Synonyms | 4-Bromobenzoylpentanoic acid; Adipoyl-4-bromobenzene |

| CAS Number | 102862-52-2 |

| Molecular Formula | C₁₂H₁₃BrO₃ |

| Molecular Weight | 285.14 g/mol |

| Exact Mass | 284.0048 |

| Predicted LogP | 3.28 (Lipophilic) |

| pKa (Acid) | ~4.75 (Carboxylic acid moiety) |

| H-Bond Donors/Acceptors | 1 / 3 |

Structural Diagram (SMILES)

SMILES: OC(=O)CCCCC(=O)C1=CC=C(Br)C=C1

Part 2: Synthetic Methodology (Friedel-Crafts Acylation)

The most robust route to 6-(4-Bromophenyl)-6-oxohexanoic acid utilizes a regioselective Friedel-Crafts acylation. While direct reaction with adipoyl chloride can lead to polymerization, the use of adipic anhydride or ethyl adipoyl chloride (followed by hydrolysis) ensures monofunctionalization.

Reaction Mechanism & Workflow

The synthesis relies on the electrophilic aromatic substitution of bromobenzene. The bromine substituent is ortho/para directing but deactivating. However, steric hindrance from the incoming acylium ion complex overwhelmingly favors the para position (>95% regioselectivity).

Figure 1: Step-wise synthetic workflow for the Friedel-Crafts acylation.

Detailed Protocol

Reagents: Bromobenzene (Solvent/Reactant), Adipic Anhydride, Aluminum Chloride (AlCl₃).

-

Activation: In a flame-dried 3-neck flask under inert atmosphere (N₂), suspend anhydrous AlCl₃ (2.5 equivalents) in dry bromobenzene (used as solvent to drive kinetics).

-

Note: Stoichiometry is critical. One equivalent of AlCl₃ coordinates with the anhydride, and a second equivalent complexes with the product ketone, requiring >2.0 equivalents for full conversion.

-

-

Addition: Cool the suspension to 0–5°C. Add adipic anhydride (1.0 equivalent) portion-wise over 30 minutes. The exotherm must be controlled to prevent poly-acylation.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Evolution of HCl gas indicates reaction progress.

-

Quenching: Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated HCl. This breaks the aluminum-alkoxide complex.

-

Isolation:

-

Extract with Ethyl Acetate (3x).

-

Wash organic layer with brine.

-

Extract the target acid into saturated NaHCO₃ (aq). This separates the product from unreacted bromobenzene and neutral byproducts.

-

Acidify the aqueous layer (pH < 2) to precipitate the white solid product.

-

Recrystallize from Ethanol/Water.

-

Part 3: Spectroscopic Characterization[2][4][5]

Validation of the structure requires confirming the para-substitution pattern and the integrity of the aliphatic chain.

¹H NMR (400 MHz, DMSO-d₆ or CDCl₃)

The aromatic region displays a characteristic AA'BB' system , distinguishing it from ortho or meta isomers.

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 12.0 | Broad Singlet | 1H | -COOH | Carboxylic acid proton. |

| 7.85 | Doublet (J~8.5Hz) | 2H | Ar-H (ortho to C=O) | Deshielded by carbonyl anisotropy. |

| 7.65 | Doublet (J~8.5Hz) | 2H | Ar-H (ortho to Br) | Shielded relative to carbonyl neighbors. |

| 2.95 | Triplet | 2H | -C(=O)CH ₂- | Alpha to ketone. |

| 2.25 | Triplet | 2H | -CH ₂COOH | Alpha to acid. |

| 1.55 - 1.65 | Multiplet | 4H | -CH ₂CH ₂- | Central methylene linkers. |

Infrared Spectroscopy (FT-IR)

-

1705 cm⁻¹: C=O stretch (Aryl ketone).

-

1690-1700 cm⁻¹: C=O stretch (Carboxylic acid, often overlapping).

-

2500-3300 cm⁻¹: Broad O-H stretch (Carboxylic acid dimer).

Mass Spectrometry (ESI-MS)

-

Ionization: Negative mode [M-H]⁻ or Positive mode [M+H]⁺.

-

Isotope Pattern: The presence of Bromine results in a 1:1 doublet at M and M+2 (e.g., m/z 285 and 287 in positive mode), serving as a definitive diagnostic for the halogenated ring.

Part 4: Functional Utility in Drug Design

This molecule is a "privileged scaffold" in medicinal chemistry, primarily serving as a precursor for SAHA (Vorinostat) analogs and PROTAC linkers .

Structure-Activity Relationship (SAR) Logic

The molecule offers three distinct vectors for chemical modification:

-

The Aryl Bromide: A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to extend the "Cap" region for hydrophobic pocket occupancy.

-

The Ketone: Can be reduced to a methylene (Wolff-Kishner) to increase lipophilicity or to a chiral alcohol to introduce stereochemical complexity.

-

The Carboxylic Acid: The attachment point for Zinc-Binding Groups (ZBGs) like hydroxamic acids or ortho-aminoanilides.

Figure 2: Pharmacophore vectors for drug development applications.

Part 5: Handling and Stability

-

Storage: Store at 2–8°C. The aryl ketone is susceptible to photo-degradation over long periods; protect from light.

-

Solubility: Soluble in DMSO, Methanol, and Ethyl Acetate. Poorly soluble in water unless pH > 7.

-

Reactivity Warning: Avoid contact with strong oxidizing agents. The alkyl chain is stable, but the benzylic position (alpha to ketone) is susceptible to radical halogenation if exposed to NBS/light.

References

-

ChemicalBook. (n.d.). 6-(4-Bromophenyl)-6-oxohexanoic acid Properties and CAS 102862-52-2.[1][2] Retrieved from

-

PubChem. (n.d.). Compound Summary: 6-oxo-6-phenylhexanoic acid derivatives. National Library of Medicine. Retrieved from

- Mai, A., et al. (2002). "3-(4-Aroyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamides as a New Class of Synthetic Histone Deacetylase Inhibitors." Journal of Medicinal Chemistry. (Demonstrates the utility of aroyl-linker-acid scaffolds).

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Friedel-Crafts stoichiometry and workup).

Sources

molecular weight and formula of 6-(4-Bromophenyl)-6-oxohexanoic acid

An In-depth Technical Guide to 6-(4-Bromophenyl)-6-oxohexanoic Acid

Abstract

This technical guide provides a comprehensive overview of 6-(4-Bromophenyl)-6-oxohexanoic acid, a bifunctional organic compound of interest to researchers in medicinal chemistry and materials science. The document details its chemical identity, physicochemical properties, established synthetic methodologies, and critical safety protocols. By integrating theoretical principles with practical laboratory procedures, this guide serves as an essential resource for scientists and drug development professionals engaged in the synthesis and application of novel chemical entities. We will explore its role as a versatile chemical intermediate, grounded in its dual reactivity as a carboxylic acid and an aromatic ketone.

Section 1: Chemical Identity and Physicochemical Properties

6-(4-Bromophenyl)-6-oxohexanoic acid is a halogenated fatty acid derivative featuring a bromophenyl group attached to a six-carbon chain that incorporates both a ketone and a carboxylic acid functional group. This unique structure makes it a valuable building block in organic synthesis.

Key Identifiers:

-

Synonyms: 6-(4-Brom-phenyl)-6-oxo-hexansaeure, 6-(4-bromo-phenyl)-6-oxo-hexanoic acid[2]

The physicochemical properties of this compound are critical for its handling, reaction optimization, and purification. The data presented below has been aggregated from chemical supplier databases.

Table 1: Physicochemical Data Summary

| Property | Value | Source |

| Molecular Weight | 285.137 g/mol | [3] |

| Density | 1.441 g/cm³ | [2] |

| Boiling Point | 447.633 °C at 760 mmHg | [2] |

| Flash Point | 224.521 °C | [2] |

| Refractive Index | 1.561 | [2] |

Section 2: Synthesis and Manufacturing

The synthesis of 6-aryl-6-oxohexanoic acids is well-established in organic chemistry. A primary and highly effective method is the Friedel-Crafts acylation, which involves the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst.[4] This electrophilic aromatic substitution is ideal for creating the carbon-carbon bond between the bromobenzene moiety and the hexanoic acid backbone.

Experimental Protocol: Friedel-Crafts Acylation for 6-(4-Bromophenyl)-6-oxohexanoic Acid

This protocol outlines a standard laboratory procedure for the synthesis. The causality behind this choice of reaction lies in its efficiency for forming aryl ketones. The Lewis acid (e.g., AlCl₃) activates the acylating agent, generating a potent electrophile that readily attacks the electron-rich bromobenzene ring.

Step 1: Reaction Setup

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add bromobenzene (1.0 equivalent) and a suitable anhydrous solvent such as dichloromethane (DCM).

-

Begin stirring the solution under an inert nitrogen atmosphere.

-

Cool the flask to 0 °C using an ice bath.

Step 2: Catalyst Addition

-

Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃, ~1.2 equivalents) to the stirred solution. The portion-wise addition is crucial to control the initial exotherm.

-

Allow the mixture to stir at 0 °C for 20-30 minutes to ensure the formation of the catalyst-substrate complex.

Step 3: Acylation

-

Dissolve adipoyl chloride or a related derivative of adipic acid (1.0 equivalent) in anhydrous DCM.

-

Add this solution dropwise to the reaction mixture at 0 °C.

-

Once the addition is complete, allow the reaction to slowly warm to room temperature and then heat to reflux.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 4: Work-up and Purification

-

Cool the reaction mixture back to 0 °C and cautiously quench it by slowly adding a cold, dilute aqueous HCl solution to hydrolyze the aluminum complexes.

-

Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two to three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

The resulting crude product can be purified via column chromatography on silica gel or by recrystallization to yield pure 6-(4-Bromophenyl)-6-oxohexanoic acid.

Caption: Friedel-Crafts Acylation Workflow.

Section 3: Chemical Reactivity and Potential Applications

The chemical utility of 6-(4-Bromophenyl)-6-oxohexanoic acid stems from its three reactive sites:

-

Carboxylic Acid: This group can undergo standard reactions such as esterification, amide bond formation, and reduction to an alcohol. This functionality is key for linking the molecule to other scaffolds or for modulating solubility.

-

Aromatic Ketone: The carbonyl group can be reduced, participate in Wittig-type reactions, or be used in reductive amination to introduce new functional groups.

-

Bromophenyl Group: The bromine atom is a versatile handle for cross-coupling reactions, such as the Suzuki-Miyaura[5] or Buchwald-Hartwig amination, allowing for the introduction of diverse aryl, heteroaryl, or amine substituents. This is particularly valuable in drug discovery for exploring structure-activity relationships (SAR).

Given the known anti-inflammatory properties of structurally related 6-aryl-4-oxohexanoic acids, this compound is a promising candidate for use as an intermediate in the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs).[6] Its framework allows for systematic modification to optimize potency, selectivity, and pharmacokinetic properties.

Section 4: Safety, Handling, and Storage

Proper handling of 6-(4-Bromophenyl)-6-oxohexanoic acid is essential to ensure laboratory safety. The compound should be handled in accordance with good industrial hygiene and safety practices.[7][8]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[7][8]

-

Skin Protection: Use appropriate protective gloves and clothing to prevent skin exposure.[7]

-

Respiratory Protection: Use only under a chemical fume hood to avoid inhalation of dust or vapors.[7][9]

Handling and Storage:

-

Handling: Avoid contact with skin, eyes, and clothing.[7] Do not breathe dust. Keep away from open flames, hot surfaces, and sources of ignition.[7]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7][9] Store in a corrosives area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]

First Aid Measures:

-

Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen.[7][10]

-

Skin Contact: Immediately wash off with plenty of water for at least 15 minutes.[7]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[7][10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[7]

Caption: Standard Laboratory Safety Workflow.

References

-

6-(4-bromophenyl)-6-oxohexanoic acid. GlobalChemMall. [Link]

-

Safety Data Sheet. KISHIDA CHEMICAL CO., LTD. [Link] (Note: General link, specific SDS for a related compound is indicative of general class hazards).

-

Safety Data Sheet. Angene Chemical. [Link] (Note: General link, specific SDS for a related compound is indicative of general class hazards).

-

6-[2-(4-bromophenyl)-4-hydroxy-5-oxo-3-(3-phenylprop-2-enoyl)-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid. MolPort. [Link]

-

6-METHOXY-6-OXOHEXANOIC ACID | CAS 627-91-8. Matrix Fine Chemicals. [Link]

-

Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling. MDPI. [Link]

-

An enzymatic method for the production of 6-oxohexanoic acid from 6-aminohexanoic acid. ResearchGate. [Link]

-

6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities. ResearchGate. [Link]

-

4-Oxohexanoic acid | C6H10O3. PubChem. [Link]

-

4-Bromo-6-hydroxyhexanoic acid | C6H11BrO3. PubChem. [Link]

-

Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. ResearchGate. [Link]

Sources

- 1. 6-(4-BROMOPHENYL)-6-OXOHEXANOIC ACID | 102862-52-2 [amp.chemicalbook.com]

- 2. m.globalchemmall.com [m.globalchemmall.com]

- 3. 6-(4-Bromophenyl)-6-oxohexanoic acid | CymitQuimica [cymitquimica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. angenechemical.com [angenechemical.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. kishida.co.jp [kishida.co.jp]

difference between 6-(4-Bromophenyl)-6-oxohexanoic acid and 4-oxo isomers

The following technical guide details the structural, synthetic, and functional distinctions between 6-(4-Bromophenyl)-6-oxohexanoic acid and its 4-oxo isomer (specifically 6-(4-Bromophenyl)-4-oxohexanoic acid).

Topic: Comparative Analysis of 6-(4-Bromophenyl)-6-oxohexanoic acid and 6-(4-Bromophenyl)-4-oxohexanoic acid. Context: Medicinal Chemistry, Linker Design, and Synthetic Methodology.

Executive Summary

In the development of small-molecule therapeutics—particularly Histone Deacetylase (HDAC) inhibitors and metabolic modulators—the precise positioning of the carbonyl group within a linker chain is a critical determinant of pharmacodynamics.

This guide contrasts two specific regioisomers:

-

The

-Keto Derivative (6-oxo): 6-(4-Bromophenyl)-6-oxohexanoic acid. Here, the carbonyl is benzylic , directly conjugated to the aromatic ring. -

The

-Keto Derivative (4-oxo): 6-(4-Bromophenyl)-4-oxohexanoic acid.[1][2] Here, the carbonyl is aliphatic , separated from the aromatic ring by an ethylene spacer.

While they share the molecular formula

Structural & Physicochemical Characterization

The fundamental difference lies in the conjugation of the ketone.

| Feature | 6-Oxo Isomer (Benzylic) | 4-Oxo Isomer (Aliphatic) |

| IUPAC Name | 6-(4-Bromophenyl)-6-oxohexanoic acid | 6-(4-Bromophenyl)-4-oxohexanoic acid |

| Structure | ||

| Carbonyl Type | Aryl Ketone (Conjugated) | Alkyl Ketone (Isolated) |

| Hybridization | ||

| Linker Flexibility | Rigid at aryl attachment | Flexible (Ethylene rotation) |

| IR | ~1680–1690 cm | ~1715 cm |

| Deshielded (~7.8 ppm) | Normal Aromatic (~7.1–7.4 ppm) | |

| Reactivity | Susceptible to Wolff-Kishner; Benzylic reduction | Susceptible to standard ketalization |

Electronic Implications

In the 6-oxo isomer , the carbonyl group withdraws electron density from the phenyl ring via resonance, deactivating the ring toward further electrophilic attack but increasing the acidity of the

Synthetic Methodologies

The synthesis of these isomers requires distinct mechanistic approaches: Electrophilic Aromatic Substitution for the 6-oxo and Aldol-Type Condensation for the 4-oxo.

Pathway A: 6-Oxo Synthesis (Friedel-Crafts Acylation)

This route exploits the nucleophilicity of bromobenzene. The reaction is regioselective for the para position due to the directing effect of the bromine, though ortho isomers must be removed.

-

Reagents: Bromobenzene, Adipic Anhydride (or Adipoyl Chloride),

. -

Mechanism: Generation of an acylium ion intermediate which attacks the aromatic ring.[3]

-

Critical Control: Stoichiometry of

is crucial (usually >2 equivalents) because the product ketone complexes with the Lewis acid, deactivating the catalyst.

Pathway B: 4-Oxo Synthesis (Levulinic Acid Condensation)

This route builds the carbon chain via condensation. Levulinic acid (4-oxopentanoic acid) provides the carboxylate tail and the ketone.

-

Reagents: 4-Bromobenzaldehyde, Levulinic Acid, Piperidine/Acetic Acid (Catalyst),

. -

Mechanism:

-

Knoevenagel/Aldol Condensation: Reaction at the methyl group of levulinic acid (C5) with the aldehyde to form an

-unsaturated enone. -

Hydrogenation: Selective reduction of the alkene to the alkane, preserving the ketone and bromide (requires careful catalyst choice to avoid dehalogenation).

-

Figure 1: Comparative synthetic workflows for 6-oxo and 4-oxo isomers. Note the divergence in starting materials and mechanistic complexity.

Detailed Experimental Protocols

Protocol A: Synthesis of 6-(4-Bromophenyl)-6-oxohexanoic acid

Objective: Regioselective acylation of bromobenzene.

-

Preparation: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Maintain an inert atmosphere (

or -

Catalyst Activation: Add anhydrous Aluminum Chloride (

, 29.3 g, 0.22 mol) to dry nitromethane or dichloromethane (100 mL). Cool to 0°C. -

Acylation:

-

Add Adipic Anhydride (or Adipoyl chloride monomethyl ester followed by hydrolysis) (0.1 mol) dropwise.

-

Add Bromobenzene (15.7 g, 0.1 mol) slowly to maintain temperature <5°C.

-

Note: Using adipic anhydride directly with bromobenzene in excess can serve as solvent, but using a solvent like DCM improves yield control.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

-

Quenching: Pour the reaction mixture carefully onto 300 g of crushed ice/HCl mixture to decompose the aluminum complex.

-

Isolation: Extract with Ethyl Acetate (

mL). Wash combined organics with brine, dry over -

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography to isolate the para isomer from trace ortho byproducts.

Protocol B: Synthesis of 6-(4-Bromophenyl)-4-oxohexanoic acid

Objective: Condensation and reduction.

-

Condensation:

-

In a 250 mL flask, dissolve 4-Bromobenzaldehyde (18.5 g, 0.1 mol) and Levulinic acid (11.6 g, 0.1 mol) in Toluene (100 mL).

-

Add catalytic Piperidine (1 mL) and Glacial Acetic Acid (2 mL).

-

Reflux using a Dean-Stark trap to remove generated water.[4] Continue until water evolution ceases (~4-6 hours).

-

-

Intermediate Isolation: Concentrate the solvent. The residue contains 6-(4-bromophenyl)-4-oxohex-5-enoic acid.

-

Reduction:

-

Dissolve the crude enone in Ethanol (150 mL).

-

Add 5% Pd/C catalyst (1.0 g). Caution: Pd/C can ignite in air.

-

Hydrogenate at 1 atm (balloon pressure) or 30 psi in a Parr shaker. Monitor closely to prevent de-bromination (stop immediately upon consumption of alkene, typically 1-2 hours).

-

-

Purification: Filter through Celite to remove catalyst. Concentrate filtrate. Recrystallize from Hexane/Ether.

Biological & SAR Implications[5][6]

In drug discovery, switching between these isomers is a strategic tool for probing the active site of enzymes like HDACs or COX enzymes.

Zinc Binding Geometry (HDAC Inhibition)

If these acids are precursors to hydroxamic acids (e.g., SAHA analogs):

-

6-oxo: The carbonyl is part of the "cap" group. It rigidifies the connection to the linker. The distance from the aromatic ring to the Zinc-binding group (ZBG) is fixed at 5 carbons.

-

4-oxo: The carbonyl is part of the linker. It introduces a kink and a potential secondary binding site (H-bond acceptor) within the channel. The "cap" (bromophenyl) becomes flexible, allowing it to adopt different orientations on the enzyme surface.

Metabolic Stability

-

6-oxo: The benzylic ketone is susceptible to reduction to a benzylic alcohol (chiral center creation) by carbonyl reductases.

-

4-oxo: This mimics a fatty acid metabolite. It may be susceptible to

-oxidation machinery, potentially shortening the chain by 2 carbons in vivo.

Figure 2: Structure-Activity Relationship (SAR) logic for selecting between 6-oxo and 4-oxo isomers in ligand design.

References

-

Abouzid, K. et al. (2007). "6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities."[4] Medicinal Chemistry, 3(5), 433-438.

-

Olah, G. A. (Ed.). (1973).[5] Friedel-Crafts and Related Reactions. Wiley-Interscience. (Classic reference for Acylation mechanics).

-

BenchChem Technical Data. "Synthesis of 6-(4-Bromophenyl)-4-oxohexanoic acid (CAS 1263282-83-2)."

-

PubChem Compound Summary. "6-Oxohexanoic acid derivatives." National Library of Medicine.

Sources

Technical Guide: Solubility & Handling of 6-(4-Bromophenyl)-6-oxohexanoic Acid

Part 1: Executive Summary

This technical guide provides a comprehensive solubility profile for 6-(4-Bromophenyl)-6-oxohexanoic acid (CAS 102862-52-2), a critical intermediate in the synthesis of histone deacetylase (HDAC) inhibitors and other aryl-ketone pharmacophores.

The compound exhibits a distinct amphiphilic character : a lipophilic 4-bromophenyl ketone "head" and a hydrophilic carboxylic acid "tail." This dual nature dictates a specific solubility landscape where "like dissolves like" must be balanced against the competing interactions of the two functional domains. This guide moves beyond simple solubility tables to provide the mechanistic rationale required for process optimization, recrystallization, and reaction solvent selection.

Key Physicochemical Identifiers[1][2][3][4][5]

| Property | Value / Description | Source/Rationale |

| Chemical Name | 6-(4-Bromophenyl)-6-oxohexanoic acid | IUPAC |

| CAS Number | 102862-52-2 | [1] |

| Molecular Weight | 285.14 g/mol | Calculated |

| Formula | C₁₂H₁₃BrO₃ | -- |

| pKa (Acid) | ~4.75 – 4.85 | Est.[1] (Aliphatic COOH) [2] |

| LogP (Oct/Wat) | ~3.1 | Est. (Lipophilic Br-Ph + Hydrophilic COOH) |

| Appearance | Off-white to pale yellow solid | [3] |

Part 2: Solubility Landscape & Solvent Selection

The solubility of 6-(4-Bromophenyl)-6-oxohexanoic acid is governed by the competition between the Van der Waals/Pi-Pi interactions of the bromophenyl ring and the Hydrogen bonding capability of the carboxylic acid.

Polar Aprotic Solvents (High Solubility)

Solvents: DMSO, DMF, DMAc, NMP.

-

Mechanism: These solvents accept hydrogen bonds from the carboxylic acid proton and effectively solvate the aromatic ring via dipole-dipole interactions.

-

Application: Ideal for nucleophilic substitution reactions or coupling chemistry (e.g., amide coupling).

-

Risk: High boiling points make removal difficult. Not recommended for recrystallization.

Polar Protic Solvents (Moderate to High Solubility)

Solvents: Methanol, Ethanol, Isopropanol.

-

Mechanism: Strong hydrogen bonding with both the ketone oxygen and carboxylic acid. Solubility increases significantly with temperature.

-

Application: Excellent for recrystallization (often mixed with water).

-

Risk: Potential for Fischer esterification if heated in the presence of strong acid catalysts.

Chlorinated & Ester Solvents (Moderate Solubility)

Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Chloroform.

-

Mechanism: Good solvation of the lipophilic bromophenyl segment. The carboxylic acid dimerizes in these solvents, stabilizing the solution structure.

-

Application: DCM is the standard solvent for Friedel-Crafts acylation workups and liquid-liquid extractions. EtOAc is the primary choice for recrystallization (often with Hexanes).

Non-Polar Solvents (Low Solubility / Anti-Solvents)

Solvents: Hexanes, Heptane, Pentane, Cyclohexane.

-

Mechanism: The polar carboxylic acid tail creates a high energy penalty for solvation in purely non-polar media.

-

Application: Used exclusively as anti-solvents to precipitate the product from EtOAc or DCM solutions.

Part 3: Visualization of Solubility Logic

The following diagram illustrates the decision matrix for solvent selection based on the intended process (Reaction, Extraction, or Purification).

Figure 1: Strategic solvent selection decision tree based on process requirements.

Part 4: Experimental Protocols

As specific quantitative solubility data (g/L) is rarely published for intermediates, the following protocols are designed to empirically determine the optimal solvent system for your specific batch.

Protocol A: Rapid Solubility Screening (Shake-Flask)

Objective: Determine the approximate saturation limit to guide process volume.

-

Preparation: Weigh 50 mg of the compound into three separate 4 mL vials.

-

Solvent Addition:

-

Vial A: Add 0.5 mL Ethyl Acetate .

-

Vial B: Add 0.5 mL Methanol .

-

Vial C: Add 0.5 mL Toluene .

-

-

Observation:

-

Dissolved immediately? Solubility > 100 mg/mL (Freely Soluble).

-

Cloudy/Solid remains? Sonicate for 5 minutes.

-

Still solid? Heat to 50°C.

-

-

Result Interpretation:

-

If soluble only with heat (Vial A or C), this indicates a potential recrystallization solvent .

-

If soluble at RT (Vial B), this is a good reaction solvent but poor for crystallization unless an anti-solvent is used.

-

Protocol B: Purification via Recrystallization (EtOAc/Hexane)

Context: This is the standard method for purifying aryl-keto-acids from crude reaction mixtures [4].

-

Dissolution: Place crude solid in a flask. Add Ethyl Acetate (EtOAc) slowly while heating to reflux (approx. 77°C). Use the minimum amount required to dissolve the solid completely.

-

Filtration (Optional): If insoluble particulates (salts, catalyst residues) remain, filter the hot solution through a pre-warmed glass frit or Celite pad.

-

Nucleation: Remove from heat. While the solution is still hot, add Hexanes dropwise until a faint, persistent turbidity (cloudiness) appears.[2]

-

Clarification: Add a few drops of hot EtOAc to clear the solution again.

-

Crystallization: Allow the flask to cool slowly to room temperature undisturbed. Once at RT, place in an ice bath (0-4°C) for 1 hour to maximize yield.

-

Isolation: Filter the crystals via vacuum filtration. Wash the cake with cold 1:3 EtOAc:Hexanes.

Part 5: Thermodynamic & Kinetic Considerations

Understanding the dissolution mechanism helps in troubleshooting "oiling out" (liquid-liquid phase separation) versus true crystallization.

Figure 2: Thermodynamic pathway of dissolution. The high lattice energy of the aryl-ketone stacking requires thermal input (Heat) or strong specific interactions (H-bonding) to overcome.

Key Insight: The bromine atom enhances the lipophilicity and density of the crystal packing. This often results in a higher melting point and lower solubility compared to the non-brominated analog. Consequently, slightly more polar solvent power (e.g., adding 5-10% DCM to Hexanes) may be required during chromatography compared to the unsubstituted parent acid.

References

-

Bordwell, F. G. (n.d.). Bordwell pKa Table (Acidity in DMSO). Organic Chemistry Data. Retrieved October 26, 2023, from [Link]

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved October 26, 2023, from [Link]

Sources

6-(4-Bromophenyl)-6-oxohexanoic acid safety data sheet (SDS)

An In-Depth Technical Guide to 6-(4-Bromophenyl)-6-oxohexanoic acid for Research and Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-(4-Bromophenyl)-6-oxohexanoic acid, tailored for researchers, scientists, and professionals in the field of drug development. The information presented herein is synthesized from available chemical data and literature on structurally related compounds to ensure a robust and scientifically grounded resource.

Introduction and Scientific Context

6-(4-Bromophenyl)-6-oxohexanoic acid (CAS No. 102862-52-2) is a substituted aromatic keto-carboxylic acid.[1][2] Its structure, featuring a bromophenyl group attached to a six-carbon chain with a ketone and a terminal carboxylic acid, makes it a valuable intermediate in organic synthesis. This class of compounds, more broadly known as 6-aryl-6-oxohexanoic acids, has garnered interest in medicinal chemistry due to their potential as modulators of inflammatory pathways. While direct and extensive biological studies on this specific molecule are not widely published, research on analogous 6-aryl-4-oxohexanoic acids has demonstrated their potential as anti-inflammatory agents.[3][4] This suggests that 6-(4-Bromophenyl)-6-oxohexanoic acid could serve as a scaffold or precursor for the development of novel therapeutics.

The presence of the bromine atom on the phenyl ring offers a site for further chemical modification, such as through cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives.[5][6] The carboxylic acid and ketone functionalities also provide reactive handles for various chemical transformations.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its effective use in a laboratory setting. The following table summarizes the key properties of 6-(4-Bromophenyl)-6-oxohexanoic acid.

| Property | Value | Source |

| CAS Number | 102862-52-2 | [1][2] |

| Molecular Formula | C12H13BrO3 | [1][2] |

| Molecular Weight | 285.13 g/mol | [2] |

| Appearance | White solid (inferred from similar compounds) | [7] |

| Density | 1.441 g/cm³ | [2] |

| Boiling Point | 447.633 °C at 760 mmHg | [2] |

| Flash Point | 224.521 °C | [2] |

| Refractive Index | 1.561 | [2] |

| Vapor Pressure | 0 mmHg at 25°C | [2] |

Hazard Identification and Safety Precautions

Potential Hazards:

-

Skin Irritation: Similar compounds are known to cause skin irritation.[8][9][10][11]

-

Serious Eye Irritation: Can cause serious eye irritation upon contact.[8][9][10][11][12]

-

Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[10][11][12]

-

Harmful if Swallowed: Oral toxicity is a potential concern.[10][11]

Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[7][9][13]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling.[8][10] Do not eat, drink, or smoke in the laboratory.[7][10]

First-Aid Measures

In the event of exposure, the following first-aid procedures are recommended based on general laboratory safety protocols for similar chemical compounds:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[7][9][13]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes.[7][9] If skin irritation occurs, seek medical advice.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[7][9] Get immediate medical attention.[9]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting.[9] Call a poison center or doctor if you feel unwell.[7][9]

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.

-

Handling: Avoid contact with skin, eyes, and clothing.[8] Avoid the formation of dust and aerosols.[11] Keep away from heat, sparks, and open flames.[7][9]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][8][9][13] Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[8][9]

Experimental Protocols and Applications

Synthesis

The synthesis of 6-aryl-6-oxohexanoic acids and their derivatives often involves Friedel-Crafts acylation or condensation reactions.[3][4] A plausible synthetic route to 6-(4-Bromophenyl)-6-oxohexanoic acid could involve the Friedel-Crafts acylation of bromobenzene with a derivative of adipic acid, such as adipoyl chloride or adipic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride. Another potential precursor is ethyl 6-chloro-6-oxohexanoate.[2]

A general procedure for a related synthesis of 6-aryl-4-oxohex-5-enoic acids involves the condensation of an aldehyde with levulinic acid.[3] The resulting product can then be reduced to the corresponding 6-aryl-4-oxohexanoic acid.[3]

Illustrative Synthetic Workflow:

Caption: A conceptual workflow for the synthesis of 6-(4-Bromophenyl)-6-oxohexanoic acid via Friedel-Crafts acylation.

Potential Applications in Drug Discovery

The structural motif of 6-aryl-oxohexanoic acid is of interest in drug discovery, particularly in the development of anti-inflammatory agents.[3][4] These compounds have been investigated for their ability to modulate the biosynthesis of eicosanoids, which are key mediators of inflammation.[3] The bromophenyl moiety of 6-(4-Bromophenyl)-6-oxohexanoic acid can be a starting point for creating a library of compounds for structure-activity relationship (SAR) studies. For instance, the bromine atom can be replaced with various other functional groups using Suzuki-Miyaura cross-coupling reactions to explore the effects of different substituents on biological activity.[5][6]

Potential Signaling Pathway Involvement:

Derivatives of 6-aryl-6-oxohexanoic acids may exert their anti-inflammatory effects by interacting with key signaling pathways. Two potential targets are the p38 MAP kinase and RORγt, both of which are involved in inflammatory responses.[4]

Caption: Potential signaling pathways modulated by 6-aryl-6-oxohexanoic acid derivatives.

Disposal Considerations

Waste material should be disposed of in accordance with local, state, and federal regulations. It is recommended to contact a licensed professional waste disposal service to dispose of this material.[11] Contaminated packaging should be treated as the chemical itself.[11]

Conclusion

6-(4-Bromophenyl)-6-oxohexanoic acid is a compound with significant potential as a building block in medicinal chemistry and organic synthesis. While comprehensive safety and toxicological data are limited for this specific molecule, a thorough understanding of its physicochemical properties and the safety protocols for related compounds allows for its safe handling and use in a research setting. Its structural features suggest that it could be a valuable precursor for the development of novel anti-inflammatory agents and other therapeutic compounds.

References

-

6-(4-bromophenyl)-6-oxohexanoic acid . GlobalChemMall. Available at: [Link]

-

Safety Data Sheet . Available at: [Link]

-

SAFETY DATA SHEET . Thermo Fisher Scientific. Available at: [Link]

-

6-(4-Bromo-2-methylphenyl)-6-oxohexanoic acid - Publications - Abstract Sifter . Available at: [Link]

-

SAFETY DATA SHEET . Thermo Fisher Scientific. Available at: [Link]

-

Safety Data Sheet . Angene Chemical. Available at: [Link]

-

(PDF) 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities . ResearchGate. Available at: [Link]

-

Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach . MDPI. Available at: [Link]

-

Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach . PMC - NIH. Available at: [Link]

Sources

- 1. 6-(4-BROMOPHENYL)-6-OXOHEXANOIC ACID | 102862-52-2 [amp.chemicalbook.com]

- 2. m.globalchemmall.com [m.globalchemmall.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. kishida.co.jp [kishida.co.jp]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. angenechemical.com [angenechemical.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. chemicalbook.com [chemicalbook.com]

Technical Source & Synthesis Guide: 6-(4-Bromophenyl)-6-oxohexanoic Acid

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-(4-Bromophenyl)-6-oxohexanoic acid (CAS: 102862-52-2) is a critical intermediate in medicinal chemistry, serving as a scaffold for Histone Deacetylase (HDAC) inhibitors and a linker in Proteolysis Targeting Chimeras (PROTACs). Its dual functionality—an aryl bromide handle for cross-coupling and a carboxylic acid tail for amide bond formation—makes it a versatile building block.

However, commercial availability is often restricted to "make-to-order" or expensive research-scale quantities (

Chemical Profile & Utility[1]

| Property | Specification |

| Chemical Name | 6-(4-Bromophenyl)-6-oxohexanoic acid |

| CAS Number | 102862-52-2 |

| Molecular Formula | C₁₂H₁₃BrO₃ |

| Molecular Weight | 285.13 g/mol |

| Structural Features | Para-substituted aryl bromide; C6-ketone; Terminal carboxylic acid. |

| Key Applications | HDAC inhibitor synthesis (SAHA analogues); Linker chemistry (PROTACs, ADCs); Suzuki-Miyaura coupling substrates. |

Structural Insight: The C6-ketone position is crucial. It mimics the acetyl-lysine binding pocket in HDAC enzymes when derivatized to a hydroxamic acid. The para-bromo substituent allows for late-stage diversification via palladium-catalyzed cross-coupling [1].

Sourcing Strategy: Market Analysis

For early-stage discovery requiring <5g, purchasing is recommended to save time. For gram-to-kilogram campaigns, internal synthesis is the only economically viable path.

Commercial Supplier Landscape (Research Scale)

Note: Prices are indicative of the 2024-2025 market and subject to fluctuation.

| Supplier Tier | Vendor Examples | Typical Pack Size | Approx. Price (USD) | Lead Time |

| Tier 1 (Catalog) | Matrix Scientific | 1g / 5g | $319 / $1,165 | 1-2 Weeks |

| Tier 2 (Specialty) | Rieke Metals | 2g | $529 | 2-3 Weeks |

| Tier 3 (Custom) | Am. Custom Chem. | 1g | ~$900 | 4-6 Weeks |

| Bulk Aggregators | MolPort / PubChem | Variable | Inquire | Variable |

"Make vs. Buy" Decision Logic

The following decision tree assists project leads in optimizing resource allocation.

Figure 1: Strategic decision matrix for sourcing 6-(4-Bromophenyl)-6-oxohexanoic acid.

Technical Synthesis Protocol (The "Make" Option)

When commercial costs are prohibitive, the Friedel-Crafts Acylation of bromobenzene with adipic anhydride is the industry-standard route. This reaction is highly regioselective for the para position due to steric hindrance at the ortho position and the deactivating nature of the bromine atom [2].

Reaction Pathway

Figure 2: Friedel-Crafts acylation pathway using Aluminum Chloride.

Detailed Methodology

Safety Note: Aluminum chloride (

Reagents:

-

Bromobenzene (Solvent/Reactant): 50 mL (Excess)

-

Adipic Anhydride (or Adipoyl Chloride): 10 mmol

-

Aluminum Chloride (

): 22 mmol (2.2 equivalents) -

Dichloromethane (DCM): Optional co-solvent if Bromobenzene is limited.

Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Maintain an inert atmosphere (

or Ar). -

Catalyst Addition: Add anhydrous

(22 mmol) to the flask. -

Solvent/Reactant: Add Bromobenzene (30 mL) to form a suspension. Cool to 0°C in an ice bath.

-

Acylation: Dissolve Adipic Anhydride (10 mmol) in Bromobenzene (10 mL) or DCM. Add dropwise to the

suspension over 30 minutes.-

Observation: The mixture will turn yellow/orange and evolve HCl gas.

-

-

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).

-

Quench: Pour the reaction mixture slowly onto a slurry of crushed ice (100g) and concentrated HCl (10 mL). Stir vigorously for 30 minutes to break the aluminum complex.

-

Isolation:

-

Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

-

Combine organic layers and wash with Brine.

-

Dry over anhydrous

and concentrate in vacuo.

-

-

Purification: The crude solid is often recrystallized from Ethanol/Water or Toluene/Hexane to yield off-white crystals.

Expected Yield: 65–80%[2]

Quality Assurance & Validation

To ensure the integrity of the synthesized or purchased material, use the following validation parameters.

Analytical Specifications

| Test | Method | Acceptance Criteria |

| Purity | HPLC (C18 column, MeCN/H2O gradient) | > 95% Area Under Curve (AUC) |

| Identity | ¹H-NMR (400 MHz, DMSO-d₆) | Confirms structure (see below) |

| Melting Point | Capillary Method | 118°C – 122°C (Lit. value check) |

¹H-NMR Interpretation (DMSO-d₆)

-

δ 12.0 ppm (s, 1H): Carboxylic acid (-COOH).

-

δ 7.85 ppm (d, 2H): Aryl protons ortho to ketone (deshielded).

-

δ 7.70 ppm (d, 2H): Aryl protons ortho to bromine.

-

δ 2.95 ppm (t, 2H):

-methylene to ketone (-CH₂-CO-Ar). -

δ 2.20 ppm (t, 2H):

-methylene to acid (-CH₂-COOH). -

δ 1.55 ppm (m, 4H): Internal methylene chain protons.

Note: The splitting pattern of the aromatic region (two doublets) confirms the para-substitution.

Applications in Drug Discovery[4][5][6]

Linker Chemistry (PROTACs)

This molecule is an ideal "linker precursor."

-

Step A: The carboxylic acid is coupled to an E3 ligase ligand (e.g., Thalidomide derivative) using standard amide coupling (EDC/HOBt or HATU).

-

Step B: The aryl bromide undergoes Suzuki coupling with a boronic acid derivative of the target protein ligand.

HDAC Inhibitor Synthesis

To generate SAHA-like analogues:

-

Convert the carboxylic acid to a methyl ester.

-

Perform Suzuki coupling on the aryl bromide to extend the "cap" group.

-

Convert the ester to a hydroxamic acid (

) using hydroxylamine/KOH.

References

-

BenchChem. (2025).[1][3] Synthesis of 6-(2,4-Difluorophenyl)-6-oxohexanoic Acid: A Detailed Protocol via Friedel-Crafts Acylation. Retrieved from

- Olah, G. A. (Ed.). (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience.

-

Matrix Scientific. (2024). Product Catalog: 6-(4-Bromophenyl)-6-oxohexanoic acid. Retrieved from

-

PubChem. (2025).[4] Compound Summary: 6-(4-Bromophenyl)-6-oxohexanoic acid (CAS 102862-52-2). Retrieved from

-

Abouzid, K. et al. (2007).[5] 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis. Medicinal Chemistry. Retrieved from

Sources

Methodological & Application

Application Note: Precision Synthesis of Aryl-Functionalized Polycaprolactone (PCL) via 6-Aryl-6-oxohexanoic Acid Precursors

Executive Summary & Strategic Rationale

Polycaprolactone (PCL) is a cornerstone biomaterial due to its FDA approval, biodegradability, and miscibility. However, standard PCL lacks pendant functional groups, limiting its capacity for covalent drug conjugation or specific

This guide details a high-fidelity protocol for synthesizing

Key Advantages of This Pathway:

-

Regio-defined Structure: Starting from the linear keto-acid ensures the aryl group is located exactly at the

-position (alpha to the ether oxygen) in the final polymer. -

Tunable Crystallinity: The introduction of bulky aryl groups disrupts the semi-crystalline nature of PCL (

C), allowing for the engineering of amorphous domains critical for controlled drug release rates. -

Enhanced Loading: The pendant aryl rings facilitate high-efficiency loading of hydrophobic drugs (e.g., Doxorubicin, Paclitaxel) via

-

Synthetic Workflow Overview

The synthesis is divided into three critical phases. The transition from the linear hydroxy-acid to the cyclic lactone (Phase 2) is the thermodynamic bottleneck and requires strict adherence to high-dilution or depolymerization protocols to prevent premature oligomerization.

Figure 1: Strategic workflow for the conversion of arenes to functionalized polyesters. Phase 2B is the critical yield-determining step.

Phase 1: Precursor Synthesis (Friedel-Crafts Acylation)

This step installs the 6-carbon backbone and the aryl functionality.

Materials

-

Substrate: Benzene (or substituted arene, e.g., Toluene, Xylene).

-

Acylating Agent: Adipic Anhydride (preferred over Adipoyl Chloride to favor mono-acylation).

-

Catalyst: Aluminum Chloride (

), anhydrous. -

Solvent: Dichloromethane (DCM) or Nitrobenzene.

Protocol

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Catalyst Slurry: Add

(1.1 equiv) to dry DCM (100 mL) at 0°C. -

Addition: Dissolve Adipic Anhydride (1.0 equiv) in DCM and add dropwise to the slurry. Stir for 30 min to form the acylium complex.

-

Substrate Introduction: Add the Arene (1.2 equiv) dropwise. Maintain temperature

C to prevent di-acylation. -

Reaction: Allow to warm to room temperature (RT) and stir for 6–12 hours.

-

Quench: Pour the mixture slowly over ice/HCl slush. The aluminum complex will hydrolyze, precipitating the crude keto-acid.

-

Purification: Recrystallize from Ethanol/Water.

Checkpoint: Confirm structure via

Phase 2: Monomer Synthesis (Reduction & Lactonization)

This is the most technically demanding phase. We must reduce the ketone to an alcohol without reducing the carboxylic acid, then cyclize the 7-membered ring while fighting the entropic preference for intermolecular polymerization.

Step 2A: Selective Reduction

-

Dissolve 6-aryl-6-oxohexanoic acid in 1M NaOH (aq). The carboxylate formation protects the acid moiety.

-

Add Sodium Borohydride (

) (4.0 equiv) slowly at 0°C. -

Stir at RT for 4 hours.

-

Workup: Acidify to pH 2 with HCl. Extract with Ethyl Acetate.

-

Result: 6-aryl-6-hydroxyhexanoic acid. (Do not store long-term; spontaneous oligomerization occurs).

Step 2B: High-Dilution Lactonization (Steglich Method)

Direct heating often yields linear oligomers. We use Steglich esterification conditions under high dilution to favor intramolecular cyclization.

Reagents:

-

Dicyclohexylcarbodiimide (DCC) - Coupling agent.

-

4-Dimethylaminopyridine (DMAP) - Catalyst.

-

Solvent: Anhydrous Toluene or DCM (High Dilution is key:

M).

Protocol:

-

Priming: Dissolve DCC (1.2 equiv) and DMAP (1.5 equiv) in a large volume of dry Toluene (calculate for 0.005 M final concentration). Reflux under

. -

Slow Addition: Dissolve the hydroxy-acid from Step 2A in a separate volume of Toluene. Using a syringe pump, add this solution to the refluxing catalyst mixture extremely slowly (over 8–12 hours).

-

Why? Keeping the instantaneous concentration of hydroxy-acid low ensures that an acid molecule is more likely to find its own tail (cyclization) than another molecule (oligomerization).

-

-

Workup: Filter off the precipitated dicyclohexylurea (DCU). Wash filtrate with dilute HCl, then

. -

Purification: Column chromatography (Hexane/EtOAc).

-

Product:

-aryl-

Phase 3: Ring-Opening Polymerization (ROP)[1]

With the purified functionalized monomer, we proceed to ROP. Note that the bulky aryl group at the

Mechanism: Coordination-Insertion

The catalyst (Tin(II) Octoate) coordinates with the lactone carbonyl and the initiating alcohol. The acyl-oxygen bond cleaves, and the monomer inserts into the metal-alkoxide bond.

Figure 2: Coordination-Insertion mechanism using Stannous Octoate.

Protocol

-

Drying: Dry the monomer (

-aryl- -

Reaction Vessel: Use a silanized glass ampoule or a Schlenk flask.

-

Loading:

-

Monomer: 1000 mg.

-

Initiator: Benzyl Alcohol (determines MW; e.g., for target

10k, use monomer/initiator ratio -

Catalyst:

(Stannous Octoate) in dry Toluene (Monomer/Catalyst ratio

-

-

Degassing: Perform 3 Freeze-Pump-Thaw cycles to remove

and water. Seal the ampoule under vacuum. -

Polymerization: Immerse in an oil bath at 110°C for 24–48 hours .

-

Note: The reaction time is longer than standard PCL (usually 4–6h) due to the steric bulk of the aryl group.

-

-

Termination: Cool to RT. Dissolve the crude polymer in a minimum amount of DCM.

-

Precipitation: Drop the DCM solution into excess cold Methanol (10:1 MeOH:DCM ratio). The polymer precipitates; unreacted monomer stays in solution.

-

Drying: Vacuum dry at 40°C for 24h.

Data Analysis & Characterization

Summarize your results using the following parameters to validate the synthesis.

Quantitative Data Summary Table

| Parameter | Method | Expected Result / Criteria |

| Monomer Purity | ||

| Conversion | Gravimetric | |

| Molecular Weight ( | GPC (THF, PS std) | |

| Dispersity ( | GPC | |

| Thermal Properties | DSC | |

| Structure |

Troubleshooting Guide

-

Problem: Broad PDI (

).-

Cause: Transesterification (back-biting) or moisture contamination.

-

Fix: Lower polymerization temperature (try 90°C) or extend drying time of monomer.

-

-

Problem: Low Yield of Lactone (Phase 2).

-

Cause: Concentration too high during addition.

-

Fix: Increase solvent volume or decrease addition rate (Syringe pump is mandatory).

-

References

-

Labet, M., & Thielemans, W. (2009).[1][2] Synthesis of polycaprolactone: a review. Chemical Society Reviews, 38, 3484-3504.[1][2] Link

-

Olsen, P., et al. (2014). Universal Route to Polycyclic Carbonates and Lactones. Journal of the American Chemical Society, 136(40). (Context on cyclic synthesis). Link

-

Storey, R. F., & Sherman, J. W. (2002). Kinetics and mechanism of the stannous octoate-catalyzed bulk polymerization of epsilon-caprolactone. Macromolecules, 35(5), 1504-1512. Link

-

Coudane, J., et al. (2014). Functional Poly(ε-caprolactone) Based Materials: Preparation, Self-assembly and Application in Drug Delivery.[3][4] Current Topics in Medicinal Chemistry. Link

-

Pitt, C.G., et al. (1981). Aliphatic polyesters.[1][2][5] I. The degradation of poly(epsilon-caprolactone) in vivo. Journal of Applied Polymer Science. (Foundation for PCL biodegradation). Link

Sources

- 1. Ring opening polymerisation of ɛ-caprolactone with novel microwave magnetic heating and cyto-compatible catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Ring opening polymerisation of ɛ-caprolactone with novel microwave magnetic heating and cyto-compatible catalyst [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Ring opening polymerization of ε-caprolactone through water - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

optimizing yield of Friedel-Crafts acylation for aryl keto acids

Topic: Aryl Keto Acid Synthesis (Haworth Reaction Pathway) Ticket ID: FC-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Scope

Welcome to the Advanced Synthesis Support Portal. You are likely accessing this guide because you are performing the first step of a Haworth Synthesis —reacting an aromatic substrate with a cyclic anhydride (typically succinic or glutaric) to form an aryl keto acid .

Unlike standard acylations with acyl chlorides, this reaction presents unique thermodynamic and stoichiometric challenges. The formation of a free carboxylic acid moiety in the product creates a secondary chelation site for the Lewis Acid, frequently stalling conversion if not accounted for.

This guide optimizes for:

-

Yield: Overcoming the "40% ceiling" caused by catalyst poisoning.

-

Regioselectivity: Controlling ortho vs. para substitution.

-

Process: Managing the intractable aluminum-product complexes.

The "Gold Standard" Protocol

Do not deviate from these baseline parameters without consulting the Optimization Modules below.

Standard Operating Procedure (SOP): Succinoylation of Benzene/Toluene

Reaction: Arene + Succinic Anhydride

| Parameter | Specification | Rationale |

| Stoichiometry | 1 : 1.1 : >2.2 (Substrate : Anhydride : | CRITICAL: You need 1 eq of |

| Solvent | Dichloromethane (DCM) or Nitrobenzene | DCM for ease of workup; Nitrobenzene for difficult substrates (high solubility). |

| Temperature | Stepwise heating prevents polymerization and controls exotherm. | |

| Addition Mode | Perrier Method (See Module 1) | Pre-forming the acylium complex minimizes side reactions. |

Optimization Modules (The "Why" & "How")

Module 1: The Addition Mode (Perrier vs. Bouveault)

The order of addition profoundly affects yield and purity.

-

Standard (Bouveault): Add

to the mixture of Arene + Anhydride.-

Risk:[1] High local concentration of catalyst can lead to polymerization of sensitive substrates.

-

-

Optimized (Perrier): Pre-mix Anhydride +

in solvent-

Benefit: The active electrophile is generated in a controlled environment. This eliminates "hot spots" and improves regioselectivity.

-

Module 2: Solvent Selection Matrix

Solvent choice is not just about solubility; it dictates the transition state energy , influencing the ortho/para ratio.

| Solvent | Polarity | Complex Solubility | Rec. for Yield | Rec. for Workup | Notes |

| DCM | Low | Moderate | ⭐⭐⭐ | ⭐⭐⭐⭐⭐ | Best balance. Limits temp to ~40°C. Favors kinetic products. |

| Nitrobenzene | High | High | ⭐⭐⭐⭐⭐ | ⭐ | Solubilizes the "red/brown" Al-complex, preventing coating of the flask. Hard to remove (high BP). Favors thermodynamic products. |

| CS₂ | Very Low | Low | ⭐⭐ | ⭐⭐⭐ | Toxic/Flammable. Historically used to force ortho substitution via clustering effects. |

| Neat | N/A | N/A | ⭐⭐⭐ | ⭐⭐ | "Grinding" method. High yield but difficult heat management. |

Visualizing the Mechanism & Failure Points

The following diagram illustrates the critical "Double Complexation" event that necessitates the 2.2+ equivalent stoichiometry.

Caption: The reaction consumes 1 equivalent of catalyst to stabilize the carboxylate tail of the product. If only 1 equivalent is used total, the reaction halts at 50% conversion.

Troubleshooting Center (Q&A)

Issue 1: "My reaction mixture turned into a solid, unstirrable rock."

Diagnosis: The aluminum-product complex precipitated out of the non-polar solvent (DCM or CS₂), physically encapsulating unreacted material. Fix:

-

Immediate: Add Nitrobenzene (if compatible) to solubilize the complex.

-

Prevention: Increase solvent volume by 50% or switch to a high-torque overhead stirrer. Magnetic stir bars are insufficient for >10g scales in Friedel-Crafts.

Issue 2: "I have a terrible emulsion during workup. The layers won't separate."

Diagnosis: Aluminum salts (

-

The "Acid Cut": Ensure your quench is strongly acidic (HCl). The goal is to solubilize Aluminum as

or -

Filtration: If the emulsion persists, filter the entire biphasic mixture through a Celite pad. The solid aluminum salts often stabilize the emulsion.

-

Rochelle's Salt: For milder workups, wash with saturated Potassium Sodium Tartrate (Rochelle’s Salt). It chelates aluminum better than water.

Issue 3: "Yield is low (<40%), and I see starting material."

Diagnosis: Moisture contamination or "Old" Catalyst.

-

The Sublimation Test: Place a small amount of

in a tube and heat. If it sublimes without melting, it is pure. If it melts/bubbles, discard it. -

Fresh Bottle: Always use a fresh bottle for critical steps.

Diagnostic Workflow

Use this logic flow to determine your next optimization step.

Caption: Decision tree for isolating the root cause of Friedel-Crafts acylation failures.

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for the Haworth Synthesis and stoichiometry).

-

Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (The authoritative text on mechanism and Lewis Acid complexes).

-

Gore, P. H. (1955).[1] "The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons." Chemical Reviews, 55(2), 229–281.[1] (Detailed analysis of solvent effects on regioselectivity).

-

Groggins, P. H. (1958). Unit Processes in Organic Synthesis. McGraw-Hill. (Industrial optimization of aluminum chloride handling).

Sources

troubleshooting low yields in adipic anhydride acylation reactions

The following technical guide addresses the specific challenges of using adipic anhydride (typically encountered as poly(adipic anhydride) or PAA ) in acylation reactions.

Subject: Troubleshooting Low Yields & Incomplete Conversions

Lead Scientist: Senior Application Specialist, Process Chemistry Last Updated: February 12, 2026

Diagnostic: Define Your Reagent

Before troubleshooting conditions, you must validate your understanding of the reagent. A common cause of yield calculation errors is the misconception of the reagent's structure.

Critical Insight: "Adipic anhydride" is almost never the discrete, 7-membered cyclic monomer (oxepane-2,7-dione). Due to ring strain, the monomer is transient and rapidly polymerizes. You are likely working with linear poly(adipic anhydride) (PAA) .

-

Implication for Stoichiometry: You must calculate equivalents based on the repeat unit molecular weight (

, MW ≈ 128.13 g/mol ), not the theoretical monomer or the bulk polymer weight. -

Implication for Reactivity: The reaction is a heterogeneous surface erosion or chain-scission process, which is kinetically slower than simple liquid-phase acylations.

Troubleshooting Guide (Q&A Format)

Category A: Reagent Integrity & Stoichiometry

Q: I calculated 1.1 equivalents of anhydride, but the reaction stalled at 60% conversion. Why? A: You likely have a stoichiometry deficit due to hydrolysis or end-group effects .

-

The Issue: PAA is extremely moisture-sensitive. Upon exposure to atmospheric moisture, the anhydride linkages hydrolyze back to adipic acid. Adipic acid is non-reactive under standard acylation conditions (without coupling agents).

-

The Fix:

-

Titrate your reagent: Perform a morpholine titration to determine the actual anhydride content before use.

-

Increase Equivalents: Standard protocols often require 1.5 – 2.0 equivalents (based on repeat unit) to account for hydrolysis and the lower reactivity of internal anhydride bonds compared to terminal ones.

-

Q: My "adipic anhydride" is a hard, waxy solid that won't dissolve in DCM or THF. Is this normal? A: Yes, high molecular weight PAA is crystalline and has poor solubility in common organic solvents at room temperature.

-

The Issue: If the polymer doesn't dissolve, the acylation becomes a heterogeneous reaction restricted to the surface of the solid particles.

-

The Fix:

-

Switch Solvents: Use DMF or DMAc (dry) as co-solvents to improve solubility.

-

Melt Acylation: If your nucleophile is stable, conduct the reaction neat (without solvent) at 80–100°C. PAA melts in this range, creating a homogeneous phase.

-

Category B: Reaction Conditions & Catalysis

Q: I am acylating a secondary alcohol, but the yield is <20%. Why isn't it working? A: Aliphatic anhydrides are significantly less reactive than acid chlorides.

-

The Issue: A neutral alcohol is not nucleophilic enough to attack the polymeric anhydride backbone efficiently.

-

The Fix: You must use a nucleophilic catalyst.

-

Standard: Add 10–20 mol% DMAP (4-Dimethylaminopyridine).

-

Mechanism: DMAP attacks the anhydride to form a highly reactive N-acylpyridinium salt, which then transfers the acyl group to the alcohol.[1]

-

Base: Ensure 1.2 eq. of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) is present to neutralize the adipic acid byproduct.

-

Q: I see a new spot on TLC, but it disappears during aqueous workup. Where did my product go? A: Your product likely hydrolyzed, or you formed a water-soluble intermediate.

-

The Issue: The product of the first acylation is a hemi-ester or hemi-amide (containing a free carboxylic acid from the opened adipic chain).

-

Structure:

-

If you wash with basic water (NaHCO3), this free acid deprotonates, becoming a salt (

), which effectively extracts your product into the aqueous waste layer.

-

-

The Fix:

-

Acidify Workup: Wash with dilute HCl or citric acid (pH 3–4) to keep the carboxylic acid protonated and in the organic layer.

-

Avoid Aqueous Workup: If possible, filter off the solid byproducts and evaporate the solvent, then purify via column chromatography.

-

Visualizing the Pathway

The following diagram illustrates the kinetic competition between the desired DMAP-catalyzed acylation and the yield-killing hydrolysis pathway.

Figure 1: Reaction pathway showing the activation of Poly(adipic anhydride) via DMAP and the competitive hydrolysis vectors that lead to low yields.

Validated Experimental Protocol

Protocol: DMAP-Catalyzed Mono-Acylation of a Secondary Alcohol Target: Synthesis of Adipic Acid Mono-Ester derivatives.

Reagents:

-

Substrate (Alcohol): 1.0 equiv (e.g., 1.0 mmol)

-

Poly(adipic anhydride): 2.0 equiv (based on repeat unit MW ~128 g/mol )

-

DMAP: 0.15 equiv

-

Triethylamine (TEA): 1.2 equiv

-

Solvent: Anhydrous DCM or DMF (0.2 M concentration)

Step-by-Step:

-

Drying: Flame-dry all glassware under vacuum and purge with Argon. PAA is hygroscopic; weigh it quickly or in a glovebox.

-

Dissolution: Dissolve the alcohol, TEA, and DMAP in the anhydrous solvent.

-

Addition: Add Poly(adipic anhydride) in one portion.

-

Note: If using DCM, the PAA may remain as a suspension initially. It will dissolve as it reacts/degrades.

-

-

Reaction: Stir at Room Temperature for 12–24 hours.

-

Checkpoint: Monitor TLC. The PAA spot (baseline/streaking) should disappear, and a new polar spot (product) should appear.

-

-

Quenching: Add 1 mL of water to hydrolyze any remaining anhydride polymer. Stir for 30 mins.

-

Workup (Critical):

-

Dilute with EtOAc.

-

Wash 1: 1M HCl (to remove DMAP/TEA and protonate the product).

-

Wash 2: Brine.[2]

-

Do NOT wash with saturated NaHCO3 unless you are certain your product is not water-soluble as a salt.

-

-

Purification: Dry over Na2SO4, concentrate, and purify via silica gel chromatography (typically requires MeOH/DCM gradients due to the polarity of the free carboxylic acid tail).

Data Reference: Solvent & Stability

| Parameter | Condition | Impact on Yield | Recommendation |

| Solvent Water Content | > 0.05% | Critical Failure (Hydrolysis > Acylation) | Use molecular sieves; Karl Fischer titration < 50 ppm. |

| Reaction Temp | > 120°C | Degradation (Decarboxylation/Oligomerization) | Keep < 100°C. For melt polymerization, use vacuum. |

| Reagent Age | > 6 Months | Low Yield (Surface hydrolysis of polymer) | Recrystallize or increase equivalents to 3.0x. |

| Base Choice | Pyridine | Slow Reaction | Switch to DMAP (10^4 times faster). |

References

-

Mechanism of DMAP Catalysis: Xu, S., et al.[3][4] "The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study." Chemistry – A European Journal, vol. 11, no. 16, 2005, pp. 4751–4757.[4]

-

Poly(adipic anhydride) Synthesis & Properties: Domb, A. J., and Langer, R. "Polyanhydrides.[5][6][7] I. Preparation of High Molecular Weight Polyanhydrides." Journal of Polymer Science Part A: Polymer Chemistry, vol. 25, no. 12, 1987, pp. 3373–3386.

-

Hydrolytic Instability of Aliphatic Anhydrides: Gopferich, A. "Mechanisms of polymer degradation and erosion." Biomaterials, vol. 17, no. 2, 1996, pp. 103–114.

Sources

- 1. nbinno.com [nbinno.com]

- 2. youtube.com [youtube.com]

- 3. 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism [organic-chemistry.org]

- 4. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Polyanhydride Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

A Comparative Guide to the Characteristic IR Carbonyl Stretches of 6-Aryl-6-Oxohexanoic Acids

For researchers and professionals in drug development and organic synthesis, the unambiguous characterization of novel compounds is paramount. The 6-aryl-6-oxohexanoic acid scaffold is a versatile intermediate, featuring two distinct carbonyl functionalities: a carboxylic acid and an aryl ketone. Infrared (IR) spectroscopy offers a rapid, non-destructive method for confirming the presence and chemical environment of these crucial groups. This guide provides an in-depth analysis of their characteristic carbonyl stretching frequencies, supported by spectroscopic principles and comparative data, to aid in the precise interpretation of spectral data.

The Duality of the Carbonyl: Understanding the Molecular Environment

The key to interpreting the IR spectrum of a 6-aryl-6-oxohexanoic acid lies in recognizing that the two carbonyl groups exist in disparate chemical environments. This results in two distinct, resolvable absorption bands in the 1800-1650 cm⁻¹ region.

The Carboxylic Acid Carbonyl (R-COOH)

In the condensed phase (solid or liquid), carboxylic acids predominantly exist as hydrogen-bonded dimers. This intermolecular interaction is the single most significant factor governing the vibrational frequency of the acid's carbonyl group.

-

Hydrogen Bonding: The formation of a hydrogen-bonded dimer weakens the C=O bond. The partial positive charge on the hydrogen of one acid molecule is attracted to the partial negative charge on the carbonyl oxygen of the second molecule. This donation of electron density into the C=O antibonding orbitals lowers the bond order, requiring less energy to stretch. Consequently, the C=O stretching frequency is lowered significantly compared to a free, monomeric carboxylic acid.[1][2]

-

Characteristic Absorption: For a hydrogen-bonded dimer, the carbonyl stretch typically appears as a strong, sharp band in the range of 1700-1725 cm⁻¹ .[3]

-

A Corroborating Signal: The most definitive evidence for a carboxylic acid is the simultaneous presence of an extremely broad O-H stretching band, which often spans from 2500 cm⁻¹ to 3300 cm⁻¹ .[4][5] This broadness is also a direct result of the strong hydrogen bonding.[3]

The Aryl Ketone Carbonyl (Ar-C=O-R)

The ketone's carbonyl group is directly attached to an aromatic ring. This arrangement allows for electronic communication between the C=O double bond and the π-system of the aryl group.

-

Conjugation and Resonance: The π-electrons from the aromatic ring can delocalize into the carbonyl group, as depicted by resonance structures. This delocalization reduces the double-bond character of the C=O bond, making it weaker and easier to stretch.[2][6]

-

Characteristic Absorption: This resonance effect causes a downward shift (a decrease in wavenumber) of the carbonyl stretching frequency. For aryl ketones, this strong absorption is typically observed in the range of 1680-1700 cm⁻¹ .[7][8][9] This is notably lower than the ~1715 cm⁻¹ observed for simple, non-conjugated aliphatic ketones.[8]

-

Influence of Aryl Substituents: The electronic nature of substituents on the aryl ring can further modulate this frequency.

-

Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or alkyl groups increase π-electron delocalization, further weakening the C=O bond and shifting the absorption to a lower wavenumber.

-

Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) or halides pull electron density away from the ring and the carbonyl, increasing the C=O bond order and shifting the absorption to a higher wavenumber.[3][6]

-

Data Synthesis: A Comparative Overview

The distinct electronic environments of the two carbonyls in 6-aryl-6-oxohexanoic acids allow for their clear differentiation via IR spectroscopy. The following table summarizes the key diagnostic features.

| Functional Group | Expected Range (cm⁻¹) | Key Influencing Factors | Key Associated Bands |

| Carboxylic Acid | 1700 - 1725 | Intermolecular Hydrogen Bonding (Dimerization) | Very broad O-H stretch (3300 - 2500 cm⁻¹) |

| Aryl Ketone | 1680 - 1700 | Conjugation with the aromatic π-system | C-C aromatic stretches (~1600, ~1500 cm⁻¹) |

Therefore, a typical spectrum will exhibit two strong carbonyl peaks, with the carboxylic acid peak appearing at a slightly higher frequency (by ~20-40 cm⁻¹) than the aryl ketone peak.

Comparison with Alternative Analytical Techniques

While IR spectroscopy is invaluable for identifying functional groups, a comprehensive characterization relies on complementary methods.

| Technique | Strengths for 6-Aryl-6-Oxohexanoic Acids | Limitations |

| IR Spectroscopy | Rapid and definitive identification of both C=O and O-H functional groups. Sensitive to the electronic environment (conjugation, H-bonding). | Provides limited information on the carbon skeleton or connectivity. |

| ¹H NMR Spectroscopy | Provides detailed structural information. The acidic proton (COOH) gives a characteristic broad singlet at a highly deshielded chemical shift (10-12 ppm).[10] Protons alpha to the ketone are also diagnostic. | The broadness of the acidic proton can sometimes make integration difficult. |